2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid
Description
Properties
CAS No. |
37791-28-9 |
|---|---|
Molecular Formula |
C10H13N3O6S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H13N3O6S/c1-5(2)3-6(10(14)15)11-9-7(12(16)17)4-8(20-9)13(18)19/h4-6,11H,3H2,1-2H3,(H,14,15) |
InChI Key |
JMSOMTOPIWLYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with a pentanoic acid derivative. Common reagents used in these reactions include nitric acid for nitration, ammonia or amines for amination, and coupling agents such as carbodiimides for the final coupling step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Inhibition
Research indicates that 2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant in the study of metabolic disorders and the development of therapeutic agents targeting such conditions.
1.2 Drug Development
The compound has been investigated for its potential as a lead compound in drug design. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further development in pharmaceuticals aimed at treating diseases related to enzyme dysfunction.
Pharmacological Applications
2.1 Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for the development of new antibiotics or antimicrobial agents, especially in light of rising antibiotic resistance.
2.2 Anti-inflammatory Properties
Preliminary research suggests that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Material Science Applications
3.1 Polymer Chemistry
The compound can be utilized in polymer chemistry as a modifier to enhance the properties of polymers. Its ability to introduce functional groups into polymer chains allows for the creation of materials with improved mechanical and thermal properties.
3.2 Coatings and Adhesives
Due to its chemical structure, this compound can be incorporated into coatings and adhesives, providing enhanced adhesion properties and resistance to environmental factors.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential therapeutic applications in metabolic disorders. |
| Study B | Antimicrobial Activity | Showed effectiveness against various bacterial strains, indicating potential for new antibiotic development. |
| Study C | Polymer Modification | Enhanced mechanical properties of polymer Y when modified with the compound, leading to better performance in industrial applications. |
Mechanism of Action
The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and amino group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Antibacterial Activity
- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid exhibits 8-fold stronger activity against S. aureus than lauric acid (MIC = 3.12 μg/mL vs. 50 μg/mL for lauric acid) . This is attributed to synergistic effects between the laurate chain (enhancing membrane permeability) and the isobutyryloxy group (stabilizing interactions with bacterial targets) .
Structural Determinants of Activity
- Ester vs. nitro substituents: Ester groups (e.g., dodecanoyloxy) improve lipophilicity and membrane targeting, critical for Gram-positive bacteria . In contrast, nitro groups may favor redox-mediated toxicity but require specific bacterial metabolic pathways for activation.
- Heterocyclic moieties: Thiophene (target compound) and furan-thiazolidinone hybrids introduce planar aromatic systems that could intercalate with biomolecules, but their impact depends on substitution patterns and bacterial resistance mechanisms.
Biological Activity
2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid, also known by its CAS number 37791-28-9, is a derivative of leucine that has garnered attention for its potential biological activities. This compound combines the structural features of amino acids with a dinitrothiophenyl group, which may influence its pharmacological properties and biological interactions. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : CHNOS
- Molecular Weight : 303.292 g/mol
- Density : 1.516 g/cm³
- Boiling Point : 522°C at 760 mmHg
- Flash Point : 269.5°C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains. The presence of the dinitrothiophenyl group may enhance its interaction with microbial cell membranes.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It may interact with specific enzymes, potentially acting as an inhibitor. This characteristic is vital for its application in drug design.
- Cellular Effects : Studies suggest that this compound can influence cell proliferation and apoptosis in certain cancer cell lines, indicating a potential role in cancer therapy.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of thiophenes, including this compound. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene structure enhance antimicrobial potency.
Case Study 2: Antioxidant Activity
In vitro assays utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that the compound exhibited a dose-dependent scavenging effect on free radicals. This property was attributed to the electron-withdrawing nature of the nitro groups on the thiophene ring, enhancing the electron donation capacity of the compound.
Case Study 3: Cancer Cell Proliferation
Research involving human cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed that the compound induces apoptosis through intrinsic pathways.
Q & A
Basic: What are the recommended analytical methods for confirming the purity and structural integrity of 2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid in synthetic batches?
Answer:
Structural confirmation requires a multi-technique approach:
- High-resolution mass spectrometry (HRMS) for exact mass verification.
- ¹H NMR to identify aromatic protons (δ 8.2–8.8 ppm for dinitrothiophene) and methyl groups (δ 1.0–1.5 ppm).
- ¹³C NMR to confirm the carboxylic acid carbon (δ ~175 ppm).
- Reverse-phase HPLC with UV detection at 254 nm (optimal for nitro group absorbance).
- Elemental analysis (C, H, N, S) to validate stoichiometry.
For crystalline samples, single-crystal X-ray diffraction provides definitive structural resolution .
Advanced: How can researchers address discrepancies in the observed bioactivity of this compound across different in vitro assays?
Answer:
Discrepancies may arise from assay-specific variables:
- Stability testing : Use stability-indicating HPLC to check degradation under assay conditions (pH, temperature).
- Stereochemical purity : Confirm enantiomeric excess via chiral HPLC if stereocenters exist.
- Solubility validation : Measure partition coefficients (log P) and validate concentrations with LC-MS.
- Orthogonal assays : Compare fluorescence-based vs. colorimetric readouts to rule out interference.
- Computational docking : Perform molecular dynamics simulations to assess binding under varied conditions .
Basic: What synthetic strategies are effective for introducing the 3,5-dinitrothiophene moiety into 4-methylpentanoic acid derivatives?
Answer:
Key steps include:
- Nucleophilic aromatic substitution (SNAr) : React 3,5-dinitrothiophen-2-amine with a protected 4-methylpentanoic acid ester (e.g., methyl ester) in DMF/K₂CO₃ (60–80°C).
- Ester hydrolysis : Use LiOH/THF/water to convert esters to carboxylic acids.
- Purification : Column chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
Monitor intermediates via TLC (Rf ~0.3 in 1:1 EtOAc/Hexane) and IR (nitro stretches at ~1520 and 1350 cm⁻¹) .
Advanced: What computational approaches model the electronic effects of the 3,5-dinitrothiophene group on the pentanoic acid's acidity?
Answer:
- Density Functional Theory (DFT) : Calculate natural bond orbital (NBO) charges at B3LYP/6-311+G(d,p) to assess electron-withdrawing effects.
- COSMO-RS solvation model : Predict pKa shifts relative to non-nitro analogs.
- Hammett analysis : Corrogate electronic effects using substituent constants (σ).
Validate via potentiometric titration in aqueous DMSO .
Basic: What are the critical storage conditions to maintain compound stability?
Answer:
- Store desiccated at −20°C in amber vials to prevent photodegradation.
- Use argon/vacuum sealing for lyophilized powders to minimize oxidation.
- Avoid aqueous solutions unless buffered (pH 5–6).
- Monitor stability via HPLC every 6 months; repurify if impurities exceed 5% .
Advanced: How can reaction yields be optimized during SNAr coupling of 3,5-dinitrothiophen-2-amine with 4-methylpentanoic acid derivatives?
Answer:
- Pre-activate the thiophene : Use 2-chloro-3,5-dinitrothiophene to enhance electrophilicity.
- Solvent/catalyst : DMF with 18-crown-6 to stabilize transition states.
- Microwave-assisted synthesis : 100°C for 30 minutes improves kinetics.
- Post-reaction isolation : Acid-base extraction (1M HCl/NaHCO₃).
- Kinetic studies : Apply Eyring analysis to identify rate-limiting steps .
Basic: What spectroscopic techniques characterize the nitro groups in this compound?
Answer:
- IR spectroscopy : Asymmetric (1520 cm⁻¹) and symmetric (1350 cm⁻¹) NO₂ stretches.
- UV-Vis : λmax at 270–290 nm (n→π* transitions in DMSO).
- XPS : N 1s binding energy (~406 eV) confirms nitro oxidation states.
- ¹H NMR : Downfield shifts (δ 8.5–9.0 ppm) for aromatic protons adjacent to nitro groups .
Advanced: How can mutagenicity risks of the 3,5-dinitrothiophene moiety be mitigated during in vivo studies?
Answer:
- In silico screening : Use Derek Nexus to identify structural alerts.
- Structural analogs : Introduce electron-withdrawing groups (e.g., CF₃) to reduce reactivity.
- Ames test (OECD 471) : Assess mutagenicity with S9 metabolic activation.
- Prodrug strategies : Design derivatives where nitro groups are reduced post-administration.
- Metabolite monitoring : Track urinary nitroso intermediates via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
